2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide
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Overview
Description
2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a sulfonyl functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Amidation: The final step involves the formation of the amide bond, which can be achieved through a coupling reaction between the sulfonylated pyrrolidine and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The phenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole: Shares the sulfonyl group and phenyl ring but differs in the core structure.
N-phenylpyrrolidine derivatives: Similar pyrrolidine ring and phenyl group but lack the sulfonyl functional group.
Uniqueness
2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group enhances its potential for protein interactions, while the pyrrolidine ring provides structural rigidity and stability.
Properties
IUPAC Name |
2-methylsulfonyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10(21(2,19)20)13(17)15-12-8-9-16(14(12)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEYKRSLWXTSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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